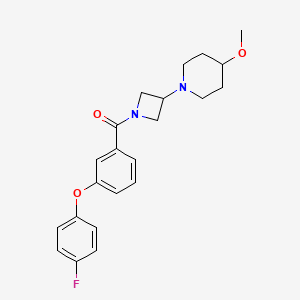

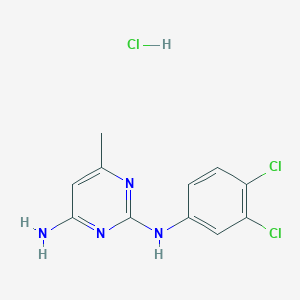

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, also known as AG-014699, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as PARP inhibitors, which target an enzyme called poly (ADP-ribose) polymerase (PARP) that plays a key role in repairing damaged DNA.

Applications De Recherche Scientifique

Chemical Synthesis and Anticancer Research

N2-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride may serve as an intermediate or a candidate compound in the synthesis of anticancer drugs. For instance, 4,6-Dichloro-2-methylpyrimidine, a related compound, is an important intermediate in the synthesis of the anticancer drug dasatinib, highlighting the potential of related pyrimidine derivatives in drug development processes (Guo Lei-ming, 2012).

Polymeric Materials Development

The structural features of pyrimidine derivatives lend themselves to the creation of novel polymeric materials with desirable thermal and mechanical properties. For instance, new polyimides with high glass transition temperatures and excellent thermal stability have been developed using diamine monomers containing pyrimidine, indicating the potential for this compound in material science research (Kun-Li Wang et al., 2008).

Antiviral and Antimicrobial Activity

Compounds within the pyrimidine family have been investigated for their antiviral and antimicrobial activities. For example, certain 2,4-diaminopyrimidine derivatives have shown significant inhibitory effects on retrovirus replication in cell culture, suggesting that this compound could be researched for potential antiviral or antimicrobial properties (D. Hocková et al., 2003).

Antioxidant and Antitumor Activities

Pyrimidine derivatives are also explored for their antioxidant and antitumor activities. The structural analogs of this compound could be potent candidates in the development of novel therapeutic agents targeting oxidative stress-related diseases and cancer (M. A. El-Moneim et al., 2011).

Fluorescent Materials for Sensing Applications

The pyrimidine core structure has been utilized in the development of fluorescent materials for chemical sensing. For example, novel fluorescent poly(pyridine-imide) materials have been synthesized, exhibiting off–on fluorescence switching in the presence of acids, which suggests potential applications of this compound in the development of sensory materials (Kun-Li Wang et al., 2008).

Propriétés

IUPAC Name |

2-N-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4.ClH/c1-6-4-10(14)17-11(15-6)16-7-2-3-8(12)9(13)5-7;/h2-5H,1H3,(H3,14,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHLDOJYRNFFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2729498.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729500.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2729501.png)

![2-Ethyl-5-((4-ethylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729502.png)

![N-benzyl-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2729506.png)

![tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate](/img/structure/B2729507.png)

![4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one](/img/structure/B2729509.png)

![4-(2-((2-(2-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2729513.png)